
N-tetracosanoylsphingosine
Overview
Description
N-Tetracosanoylsphingosine, also known as Ceramide (d18:1/24:0), is a sphingolipid composed of a sphingosine backbone (d18:1, denoting an 18-carbon chain with a double bond at position 4) and a tetracosanoic acid (24:0) acyl chain. Its molecular formula is C₄₂H₈₃NO₃, with an average molecular mass of 650.13 g/mol and a PubChem ID of 5283571 . Structurally, it features two defined stereocenters and a trans double bond in the sphingoid base . This ceramide is critical in maintaining epidermal barrier integrity, cellular apoptosis, and lipid-mediated signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
C24-Ceramide can be synthesized through various methods. One common synthetic route involves the condensation of sphingosine with a fatty acid. The reaction typically requires a catalyst such as ceramide synthase and occurs under specific conditions to ensure the correct formation of the ceramide bond. The reaction can be carried out in an organic solvent at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of C24-Ceramide often involves the use of biotechnological methods. Microbial fermentation and enzymatic synthesis are commonly employed to produce ceramides on a large scale. These methods are preferred due to their efficiency and the ability to control the production process to yield high-purity ceramides .
Chemical Reactions Analysis
Types of Reactions
C24-Ceramide undergoes various chemical reactions, including:
Oxidation: C24-Ceramide can be oxidized to form ceramide-1-phosphate, which is involved in cellular signaling.
Reduction: Reduction reactions can convert ceramides into dihydroceramides, which have different biological functions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various fatty acids for substitution reactions. These reactions typically occur under controlled conditions, including specific pH levels and temperatures, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ceramide-1-phosphate, dihydroceramides, and various substituted ceramides. Each of these products has distinct biological functions and can be used in different scientific applications .
Scientific Research Applications
Metabolic Disorders
Recent studies have highlighted the role of ceramides, including N-tetracosanoylsphingosine, in metabolic diseases such as obesity and diabetes. For instance, a randomized controlled trial demonstrated that dietary anthocyanins significantly reduced plasma levels of this compound among dyslipidemic subjects. The reduction correlated with improvements in lipid profiles and cholesterol efflux capacity, suggesting a protective role against cardiovascular diseases associated with metabolic syndrome .
Table 1: Effects of Dietary Interventions on Ceramide Levels
Intervention | Participants | Ceramide Measured | Change Observed |
---|---|---|---|
Anthocyanins (320 mg/day) | 169 dyslipidemic subjects | This compound (Cer 24:0) | -157.1 ± 493.9 nmol/L (P = 0.002) |
Autoimmune Diseases
This compound has also been implicated in autoimmune conditions such as rheumatoid arthritis (RA). Research indicates that altered levels of ceramides are associated with inflammatory processes in RA patients. In one study, increased concentrations of ceramide species were observed in the serum of RA patients compared to controls, indicating a potential role in disease pathogenesis .
Table 2: Ceramide Levels in Autoimmune Conditions
Study Author | Condition | Sample Size | Key Findings |
---|---|---|---|
Hanaoka | RA vs Controls | 33 RA, 17 Controls | S-Smas activity was higher in RA patients |
Koh | Active RA vs OA | 42 RA, 49 OA | Increased serum ceramides in active RA |
Potential Therapeutic Applications
The modulation of ceramide levels presents opportunities for therapeutic interventions. For example, the use of ceramide analogs or dietary modifications could potentially restore normal lipid metabolism and reduce inflammation in metabolic and autoimmune diseases. The positive correlation between reduced this compound levels and improved clinical parameters suggests that targeting this sphingolipid may offer new avenues for treatment .
Case Study 1: Dietary Anthocyanins and Ceramide Reduction
A clinical trial involving dyslipidemic patients demonstrated significant reductions in plasma this compound levels following anthocyanin supplementation. This study provides evidence for the dietary modulation of sphingolipid metabolism as a strategy to improve cardiovascular health.
Case Study 2: Ceramides in Rheumatoid Arthritis
Research on rheumatoid arthritis patients revealed elevated levels of various ceramides, including this compound. This finding underscores the potential role of sphingolipids as biomarkers for disease activity and targets for therapeutic intervention.
Mechanism of Action
C24-Ceramide exerts its effects through several mechanisms. It can influence membrane properties by inducing changes in membrane fluidity and organization. Additionally, C24-Ceramide interacts with specific molecular targets, such as protein kinases and phosphatases, to regulate signaling pathways involved in apoptosis and cell differentiation. The compound can also modulate the activity of enzymes involved in lipid metabolism, further influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length Variants: C16, C22, and C24 Ceramides
Key Findings :
- Longer acyl chains (e.g., C24) enhance hydrophobicity, improving integration into lipid bilayers for barrier function .
- C16 ceramides are more soluble and prevalent in signaling pathways, while C24 variants dominate in stratum corneum lipids .
Unsaturated Analog: N-(15Z)-Tetracosenoylsphingosine
Key Findings :
Glycosylated Derivatives
Key Findings :
- Glycosylation drastically alters solubility and cellular localization. Glucosylceramides are precursors in glycosphingolipid synthesis, while galactosyl variants modulate immune responses .
Comparison with Sulfated and Branched Analogs
- Sulfated Ceramides : Compounds like 1-O-(3-O-sulfate-β-D-galactosyl)-ceramide (CAS 115074-93-6) exhibit enhanced polarity, influencing receptor binding and enzymatic degradation .
- Branched Chains : Rare variants (e.g., phytosphingosine derivatives with hydroxyl groups) show altered hydrogen-bonding capacity, impacting membrane permeability .
Analytical and Functional Considerations
- Quantification: this compound and C22 analogs require distinct LC-MS/MS methods due to differences in retention times and ionization efficiency .
- Thermal Stability : Saturated C24 ceramides withstand higher temperatures compared to unsaturated or glycosylated forms, critical for industrial formulation .
Biological Activity
N-tetracosanoylsphingosine, also known as C24 ceramide or LacCer(d18:1/24:0), is a specific type of sphingolipid that plays critical roles in various biological processes. This compound has garnered attention due to its involvement in cell signaling, inflammation, and metabolic regulation. Below is a detailed exploration of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a long-chain fatty acid (tetracosanoic acid) linked to a sphingosine backbone. Its structure can be summarized as follows:
- Molecular Formula : C_24H_47NO_3
- Molecular Weight : 395.64 g/mol
- CAS Number : 10095-80-4
Biological Functions
- Cell Signaling :
-
Inflammation :
- This ceramide has been implicated in pro-inflammatory responses. Increased levels of this compound are associated with the activation of inflammatory pathways, including those mediated by tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
-
Metabolic Regulation :
- Research indicates that this compound levels may correlate with metabolic disorders. For instance, dietary interventions reducing ceramide concentrations have shown improvements in lipid profiles among dyslipidemic patients . Specifically, a study found that supplementation with anthocyanins led to significant reductions in plasma levels of this compound, suggesting its role in lipid metabolism .
Case Study 1: Anthocyanin Supplementation
A randomized controlled trial involving 176 participants with dyslipidemia assessed the effects of anthocyanin supplementation on plasma ceramides, including this compound. The findings were as follows:
Group | Dosage (mg/day) | Change in this compound (nmol/L) | P-value |
---|---|---|---|
Placebo | 0 | 10.7 ± 439.9 | |
Anthocyanins | 320 | -157.1 ± 493.9 | 0.002 |
This study concluded that anthocyanin supplementation significantly reduced levels of this compound, correlating with improved non-HDL cholesterol levels .
Case Study 2: Ceramides in Autoimmune Diseases
Research on autoimmune rheumatic diseases has highlighted the role of ceramides, including this compound, in modulating immune responses:
Author | Disease | Findings |
---|---|---|
Hanaoka et al. | Rheumatoid Arthritis (RA) | Elevated S-SMAS activity in RA patients compared to controls . |
Koh et al. | RA vs OA | Increased ceramide levels observed in active RA patients . |
These findings suggest that elevated ceramide levels may contribute to disease pathology through inflammatory mechanisms.
Implications for Health and Disease
The biological activity of this compound suggests potential therapeutic targets for conditions such as cardiovascular diseases, obesity-related disorders, and autoimmune diseases. Modulating ceramide metabolism could provide innovative strategies for managing these health issues.
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVOYPTFQEGPH-AUTSUKAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34435-05-7 | |
Record name | C24-Ceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34435-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cer(d18:1/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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